TC OT 39

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

TC OT 39 has a wide range of applications in scientific research:

Neuroscience: It is used to study the role of oxytocin and vasopressin receptors in social behaviors, stress responses, and anxiety.

Pharmacology: The compound is investigated for its potential therapeutic effects in conditions such as autism, anxiety disorders, and depression.

Industrial Applications: While primarily a research compound, its analogs could potentially be developed into therapeutic agents.

Wirkmechanismus

Target of Action

TC OT 39 is a synthetic oxytocin analog that primarily targets the oxytocin receptor (OXTR) and the vasopressin V2 receptor . It acts as a partial agonist for these receptors . Additionally, it also acts as an antagonist for the vasopressin V1A receptor .

Mode of Action

As an antagonist for the vasopressin V1A receptor, it binds to the receptor and blocks or dampens the agonist-mediated response .

Pharmacokinetics

It’s known that the pharmacokinetic properties of peptide-based molecules like oxytocin are often poor, and they have difficulty penetrating the blood-brain barrier . As a non-peptide compound, this compound may have better pharmacokinetic properties and central nervous system activity .

Result of Action

This compound exhibits sedative effects in mouse models . This suggests that it may have potential applications in managing conditions related to stress or anxiety.

Biochemische Analyse

Biochemical Properties

TC OT 39 interacts with oxytocin and vasopressin receptors, playing a significant role in biochemical reactions . It exhibits its effects by binding to these receptors, influencing their activity and modulating the biochemical pathways they are involved in .

Cellular Effects

The compound influences cell function by modulating the activity of oxytocin and vasopressin receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with oxytocin and vasopressin receptors . It acts as a partial agonist for these receptors, influencing their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with oxytocin and vasopressin receptors . It can influence metabolic flux and metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound is localized within specific compartments or organelles within the cell . Its activity or function can be influenced by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TC OT 39 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte beinhalten:

Bildung des Pyrazolodiazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Pyrazolodiazepin-Ringsystems.

Anlagerung der Pyrrolidin-Carboxamid-Einheit: Dieser Schritt beinhaltet die Kupplung des Pyrazolodiazepin-Kerns mit einem Pyrrolidin-Derivat.

Einführung der Thioxomethylgruppe: Dies wird durch eine Thioamidbildungsreaktion erreicht.

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan oder Dimethylformamid sowie Katalysatoren wie Triethylamin oder N,N'-Dicyclohexylcarbodiimid, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, sowie die Implementierung von kontinuierlichen Fließprozessen, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Thioxomethylgruppe zu modifizieren.

Substitution: Die aromatischen Ringe in this compound können elektrophile oder nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Die Bedingungen variieren je nach Art der Substitution, typische Reagenzien sind jedoch Halogene für die elektrophile Substitution und Nukleophile wie Amine oder Thiole für die nukleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So würde beispielsweise die Oxidation der Thioxomethylgruppe Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen an den aromatischen Ringen verschiedene funktionelle Gruppen einführen könnten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Rolle von Oxytocin- und Vasopressin-Rezeptoren bei sozialen Verhaltensweisen, Stressantworten und Angst zu untersuchen.

Pharmakologie: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen bei Erkrankungen wie Autismus, Angststörungen und Depression untersucht.

Industrielle Anwendungen: Obwohl es in erster Linie eine Forschungsverbindung ist, könnten seine Analoga möglicherweise zu therapeutischen Wirkstoffen entwickelt werden.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Oxytocin- und Vasopressin-Rezeptoren bindet und deren Aktivität moduliert. Als partieller Agonist des Oxytocin-Rezeptors kann er den Rezeptor aktivieren, jedoch mit geringerer Wirksamkeit als der natürliche Ligand. Es wirkt auch als Antagonist des Vasopressin-V1A-Rezeptors und blockiert die Aktivität des Rezeptors . Diese Interaktionen beeinflussen verschiedene molekulare Pfade, die an sozialem Verhalten, Stressantwort und emotionaler Regulation beteiligt sind.

Analyse Chemischer Reaktionen

Types of Reactions

TC OT 39 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thioxomethyl group.

Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxomethyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WAY-267,464: Ein weiterer nicht-peptidischer Oxytocin-Rezeptor-Agonist mit ähnlichen Anwendungen in den Neurowissenschaften.

Einzigartigkeit

TC OT 39 ist aufgrund seiner Doppelfunktion als partieller Agonist und Antagonist für verschiedene Rezeptoren einzigartig, was eine differenziertere Modulation der Rezeptoraktivität ermöglicht. Diese Doppelfunktionalität macht es zu einem wertvollen Werkzeug, um die komplexen Rollen von Oxytocin und Vasopressin in verschiedenen physiologischen und verhaltensbezogenen Prozessen zu untersuchen .

Eigenschaften

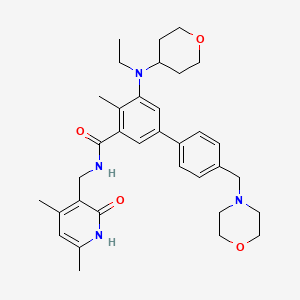

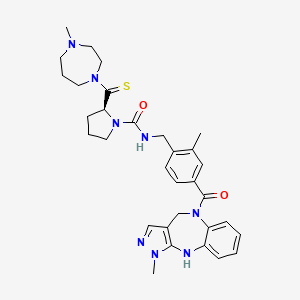

IUPAC Name |

(2S)-2-(4-methyl-1,4-diazepane-1-carbothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8O2S/c1-22-18-23(30(41)40-21-25-20-34-37(3)29(25)35-26-8-4-5-9-27(26)40)11-12-24(22)19-33-32(42)39-15-6-10-28(39)31(43)38-14-7-13-36(2)16-17-38/h4-5,8-9,11-12,18,20,28,35H,6-7,10,13-17,19,21H2,1-3H3,(H,33,42)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNHHKZYKYNBEI-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031871 | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479232-57-0 | |

| Record name | (2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479232-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TC OT 39 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TC-OT-39 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMV6SD8REW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

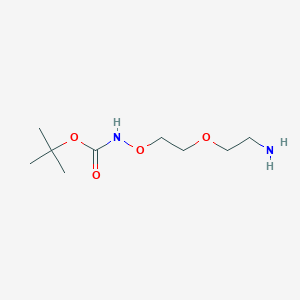

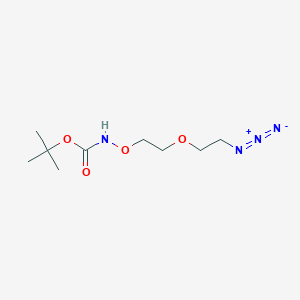

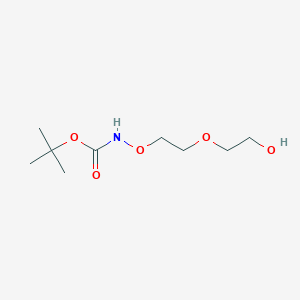

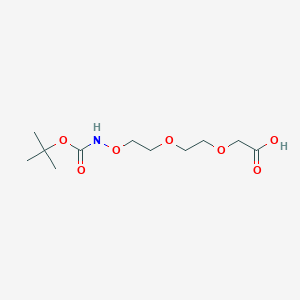

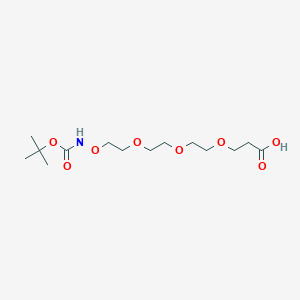

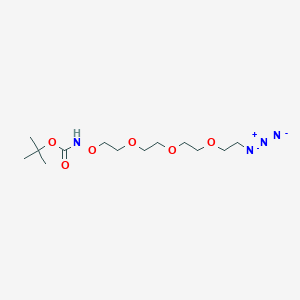

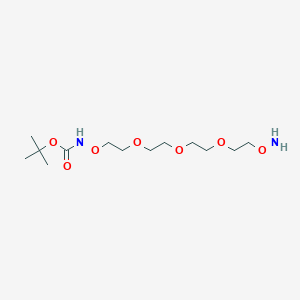

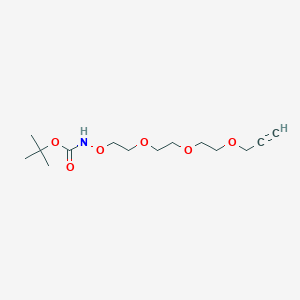

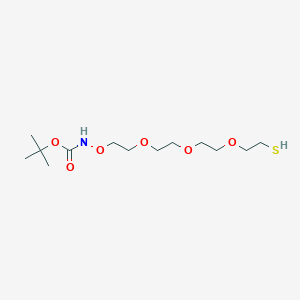

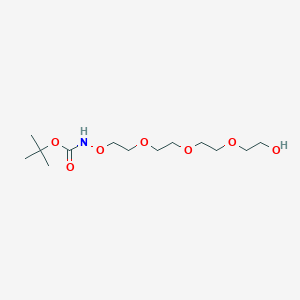

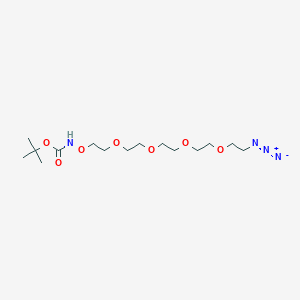

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.